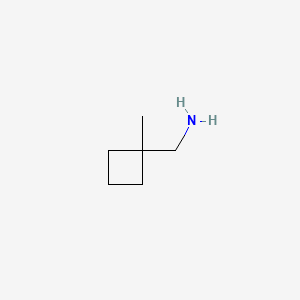

(1-Methylcyclobutyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylcyclobutyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(5-7)3-2-4-6/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBCGJVYSMLKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604819 | |

| Record name | 1-(1-Methylcyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933722-69-1 | |

| Record name | 1-(1-Methylcyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylcyclobutyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: (1-Methylcyclobutyl)methanamine

Pharmacophore Scaffold & Conformational Restrictor in Medicinal Chemistry

Executive Summary

(1-Methylcyclobutyl)methanamine (CAS: 933722-69-1) represents a critical building block in modern fragment-based drug discovery (FBDD). Structurally, it serves as a conformationally constrained bioisostere of the neopentyl amine or gem-dimethyl substituted alkyl chains. By "locking" the carbon backbone into a cyclobutane ring, this scaffold reduces the entropic penalty of ligand-target binding while modulating lipophilicity (LogP) and metabolic stability.

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol for its isolation as a hydrochloride salt, and its strategic application in structure-activity relationship (SAR) campaigns.

Part 1: Physicochemical Profile

The utility of this compound lies in its ability to maintain the steric bulk of a tert-butyl or gem-dimethyl group while introducing a vector for hydrogen bonding via the primary amine.

Table 1: Core Technical Specifications

| Property | Value | Context/Significance |

| IUPAC Name | This compound | Systematic identification.[1][2][3] |

| CAS (Free Base) | 933722-69-1 | Volatile liquid; prone to oxidation/carbamate formation. |

| CAS (HCl Salt) | 1245647-53-3 | Preferred stable solid form for storage. |

| Molecular Weight | 99.17 g/mol (Free Base) | Ideal for Fragment-Based Drug Design (Rule of 3 compliant). |

| Exact Mass | 99.1048 Da | Monoisotopic mass for HRMS validation. |

| cLogP | ~1.1 - 1.2 | Moderate lipophilicity; suitable for CNS penetration. |

| pKa (Predicted) | ~10.2 | Typical primary aliphatic amine basicity. |

| Boiling Point | 103.5°C (at 760 mmHg) | Indicates significant volatility of the free base. |

| Topological PSA | 26.02 Ų | Polar Surface Area; favorable for membrane permeability. |

Structural Analysis: The Cyclobutyl Advantage

Unlike flexible acyclic amines, the cyclobutyl ring imposes a specific bond angle constraint (~88° internal angles), puckering the ring to relieve torsional strain. When used as a scaffold, this:

-

Restricts Rotatable Bonds: Reduces the entropic cost of binding to a protein target.

-

Modulates Basicity: The increased s-character of the exocyclic bonds (due to ring strain) can slightly modulate the pKa compared to acyclic analogs, potentially influencing salt bridge formation in the active site.

Part 2: Structural Bioisosterism & Design Logic

The following diagram illustrates the strategic replacement of a flexible neopentyl group with the rigid (1-methylcyclobutyl) scaffold.

Figure 1: Bioisosteric relationship showing the transition from a flexible neopentyl amine to the rigid cyclobutyl scaffold, highlighting the reduction in conformational entropy.

Part 3: Synthetic Protocol (Self-Validating)

Objective: Synthesis of this compound Hydrochloride from 1-methylcyclobutane-1-carbonitrile. Rationale: The reduction of the nitrile is the most atom-economical route. The isolation as the HCl salt is mandatory due to the volatility and instability of the free amine.

Reagents & Safety

-

Precursor: 1-Methylcyclobutane-1-carbonitrile (CAS: 49826-21-3).[4][5]

-

Reductant: Lithium Aluminum Hydride (LiAlH4) (2.4M in THF). Hazard: Pyrophoric.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Fieser Method (Water, 15% NaOH, Water).

Step-by-Step Methodology

-

Setup (Inert Atmosphere):

-

Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel.

-

Flush with Argon/Nitrogen.

-

Charge with anhydrous THF (50 mL) and LiAlH4 (1.5 equiv). Cool to 0°C.[6]

-

-

Addition:

-

Dissolve 1-methylcyclobutane-1-carbonitrile (10 mmol) in anhydrous THF (10 mL).

-

Add dropwise to the LiAlH4 suspension over 20 minutes. Observation: Gas evolution (H2) will occur.

-

Once addition is complete, warm to room temperature, then reflux for 4 hours.

-

-

Quenching (Critical Safety Step):

-

Cool reaction to 0°C.[6]

-

Fieser Quench: For every x grams of LiAlH4 used, add:

-

x mL Water (very slowly).

-

x mL 15% NaOH solution.

-

3x mL Water.

-

-

Validation: A white, granular precipitate should form, leaving a clear supernatant.

-

-

Isolation:

-

Filter the granular salts through a Celite pad. Wash with diethyl ether.

-

Dry the combined organic filtrate over anhydrous Na2SO4.

-

Do NOT rotovap to dryness yet (Free base is volatile).

-

-

Salt Formation:

-

Cool the ethereal solution to 0°C.

-

Bubble dry HCl gas or add 4M HCl in Dioxane (1.2 equiv) dropwise.

-

Validation: A white solid precipitate [this compound HCl] will form immediately.

-

Filter the solid, wash with cold ether, and dry under high vacuum.

-

Synthesis Workflow Diagram

Figure 2: Synthetic workflow for the conversion of the nitrile precursor to the stable amine hydrochloride salt.

Part 4: Handling & Stability

Volatility Warning

The free base form of this compound has a boiling point of ~103°C. However, its high vapor pressure means it will readily evaporate during rotary evaporation if not acidified. Always store as the HCl salt.

Solubility Profile

-

HCl Salt: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane or ether.

-

Free Base: Soluble in organic solvents (DCM, THF, Ether).

Analytical Validation (NMR)

To confirm the structure, look for these diagnostic signals in 1H NMR (DMSO-d6):

-

Amine Protons: Broad singlet/triplet at ~8.0 ppm (NH3+).

-

Methylene Linker: Singlet or doublet (depending on coupling) at ~2.8–3.0 ppm (–CH2–N).

-

Cyclobutyl Ring: Multiplets between 1.6–2.2 ppm (distinctive puckered ring protons).

References

-

Synblock Chemical Data. (2024). This compound Properties and CAS 933722-69-1. Retrieved from

-

PubChem. (2024).[2][3][5][7][8] this compound hydrochloride (CAS 1245647-53-3).[2] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: this compound HCl.[2] Retrieved from

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual reference for cyclobutyl bioisosteres).

-

PrepChem. (2024). Synthesis of methyl 1-methylcyclobutane carboxylate. (Precursor synthesis reference). Retrieved from

Sources

- 1. CAS 933722-69-1 | this compound - Synblock [synblock.com]

- 2. This compound hydrochloride | C6H14ClN | CID 56971712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Cyclobutylmethyl)(methyl)amine | C6H13N | CID 19830271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-methylcyclobutane-1-carbonitrile - C6H9N | CSSB00012179874 [chem-space.com]

- 5. 1-Methylcyclobutane-1-carbonitrile | C6H9N | CID 54090597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. (1-Methylcyclobutyl)methanol | C6H12O | CID 520901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CID 21719802 | C5H9+ | CID 21719802 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: (1-Methylcyclobutyl)methanamine (CAS 933722-69-1)

Executive Summary

(1-Methylcyclobutyl)methanamine (CAS 933722-69-1) represents a high-value structural motif in modern medicinal chemistry, serving as a conformationally restricted bioisostere of the neopentyl amine group. By incorporating the gem-dimethyl equivalent into a strained cyclobutane ring, this building block offers a strategic solution to common drug design challenges: it lowers entropic penalties upon binding, modulates lipophilicity without significant molecular weight penalty, and blocks metabolic hot-spots associated with alkyl chains.

This guide provides a comprehensive technical analysis of this core, detailing its physicochemical properties, validated synthetic pathways, and application strategies in lead optimization.

Chemical Identity & Structural Analysis[1][2]

Core Physicochemical Data

| Property | Value | Notes |

| CAS Number | 933722-69-1 | Free base |

| Salt Form CAS | 1245647-53-3 | Hydrochloride (HCl) |

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₁₃N | |

| Molecular Weight | 99.17 g/mol | Low MW fragment |

| Boiling Point | ~103.5°C (760 mmHg) | Volatile free base |

| pKa (Calc) | ~10.2 | Typical primary aliphatic amine |

| LogP (Calc) | ~1.3 | Moderate lipophilicity |

| H-Bond Donors | 2 | -NH₂ group |

The "Gem-Dimethyl" vs. Cyclobutane Effect[5][6]

In drug discovery, the "Thorpe-Ingold effect" (or gem-dimethyl effect) is often exploited to pre-organize molecules into bioactive conformations. This compound takes this a step further.

-

Neopentyl Amine (Open Chain): High conformational freedom. The methyl groups can rotate, creating a larger "swept volume" and higher entropic cost upon protein binding.

-

1-Methylcyclobutyl (Restricted): The carbon atoms are "pinned" back into a ring. This restricts the bond angles (C-C-C ~88°) and locks the vector of the amine group, often resulting in higher affinity interactions due to reduced entropy loss.

Structural Bioisosterism Logic

The following diagram illustrates the decision logic for selecting this scaffold during Lead Optimization.

Figure 1: Decision matrix for transitioning from flexible alkyl chains to rigidified cyclobutane scaffolds.

Synthetic Pathways[7]

Direct synthesis of CAS 933722-69-1 is rarely performed from scratch in discovery labs due to the availability of precursors. However, for scale-up or derivative synthesis, the Nitrile Reduction Route is the industry standard for reliability and yield.

Pathway Overview: Nitrile Reduction

The most efficient route utilizes 1-methylcyclobutanecarbonitrile as the starting material. This precursor already contains the quaternary center and the ring strain.

Figure 2: Canonical synthetic workflow for the reduction of the nitrile precursor.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound from 1-methylcyclobutanecarbonitrile.

Safety Note: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric. All operations must be performed under an inert atmosphere (Argon/Nitrogen).

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.

-

Reagent Prep: Charge the flask with LiAlH₄ (1.5 - 2.0 equivalents) suspended in anhydrous THF (0.5 M concentration relative to hydride). Cool to 0°C in an ice bath.

-

Addition: Dissolve 1-methylcyclobutanecarbonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Control Point: Monitor internal temperature; do not exceed 10°C during addition to prevent runaway exotherms.

-

Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Heat to reflux for 4–6 hours.

-

Validation: Monitor by TLC (stain with Ninhydrin) or GC-MS. Disappearance of the nitrile peak (IR ~2240 cm⁻¹) indicates completion.

-

-

Fieser Quench (Critical Step): Cool the mixture back to 0°C. Carefully add:

- mL Water

- mL 15% NaOH

- mL Water

-

(where x = grams of LiAlH₄ used).

-

Isolation: A white granular precipitate will form. Filter through a pad of Celite. Wash the cake with diethyl ether.

-

Purification: Dry the filtrate over Na₂SO₄ and concentrate carefully (the product is volatile!). Distillation or conversion to the HCl salt (using 4M HCl in Dioxane) is recommended for storage.

Medicinal Chemistry Applications

Metabolic Stability (The "Metabolic Shunt")

Alkyl chains are prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4). The cyclobutane ring of CAS 933722-69-1 offers superior metabolic stability compared to a standard gem-dimethyl alkyl chain.

-

Mechanism: The C-H bonds on the cyclobutane ring are stronger (higher bond dissociation energy due to s-character hybridization changes) and sterically less accessible than open-chain methylene groups.

Kinase Inhibitor Design

In kinase inhibitors, this moiety often serves as a solvent-exposed tail or a linker to a solubilizing group.

-

Case Study: In the development of IDO1 inhibitors, replacing flexible linkers with cyclobutane/oxetane cores (bioisosteres) significantly improved half-life (

) by reducing the rate of oxidative metabolism while maintaining the vector required for hydrogen bonding in the active site [1].

Handling, Safety & Characterization

Safety Profile (GHS Classifications)

-

H225: Highly flammable liquid and vapor.[1]

-

H314: Causes severe skin burns and eye damage (Corrosive - typical for primary amines).

-

H302: Harmful if swallowed.[2]

-

Storage: Store at 2–8°C under inert gas. The free base reacts with atmospheric CO₂ to form carbamates; the HCl salt is hygroscopic but chemically stable.

Characterization Standards

To validate the identity of CAS 933722-69-1, use the following expected NMR signals:

-

¹H NMR (CDCl₃, 400 MHz):

- 2.65 (s, 2H, -CH ₂-NH₂) – Diagnostic singlet.

- 1.90 – 1.75 (m, 2H, Ring protons)

- 1.65 – 1.50 (m, 4H, Ring protons)

- 1.15 (s, 3H, -CH ₃) – Diagnostic singlet confirming quaternary center.

References

-

Li, D., Sloman, D. L., et al. (2022).[3] "Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing."[3] Journal of Medicinal Chemistry, 65(1), 484–505.

-

PubChem.[2] (n.d.). "Compound Summary for CID 56971712, this compound hydrochloride." National Library of Medicine.

-

Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13(12), 3438-3445.

- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (General reference for Bioisosterism principles).

Sources

(1-Methylcyclobutyl)methanamine chemical structure

Technical Monograph: (1-Methylcyclobutyl)methanamine as a Pharmacophore Scaffold

Part 1: Executive Summary

This compound (CAS: 933722-69-1) represents a specialized subclass of conformationally restricted amines. In modern drug discovery, this scaffold serves as a critical bioisostere for the neopentyl amine group, offering a unique solution to two common challenges: metabolic instability at the

This guide provides a comprehensive technical analysis of the molecule, moving beyond basic properties to explore the structural causality that makes it a valuable tool in Lead Optimization (LO).

Part 2: Chemical Identity & Physicochemical Profile

The following data aggregates experimental and predicted values essential for laboratory handling and in silico modeling.

| Property | Value | Context/Notes |

| IUPAC Name | This compound | - |

| CAS (Free Base) | 933722-69-1 | Primary identifier for synthesis.[1] |

| CAS (HCl Salt) | 1245647-53-3 | Preferred form for storage/stability. |

| Molecular Formula | - | |

| Molecular Weight | 99.17 g/mol | Fragment-like; ideal for FBDD. |

| LogP (Predicted) | ~1.2 | Moderate lipophilicity; CNS penetrant. |

| pKa (Predicted) | 10.2 - 10.5 | Typical primary amine basicity. |

| Ring Strain | ~26.5 kcal/mol | High reactivity in ring-opening conditions. |

Part 3: Structural Analysis & Pharmacophore Dynamics

The Gem-Dimethyl Effect & Conformational Locking

Unlike linear alkyl amines, this compound possesses a quaternary carbon at position 1. This creates a structural environment governed by the Thorpe-Ingold effect (gem-dimethyl effect).

-

Mechanism: The internal bond angle of the cyclobutane ring (~88°) compresses the external angle between the methyl and the methanamine group.

-

Result: This compression forces the amine substituent into a more defined vector, reducing the entropic penalty upon binding to a protein target.

Ring Puckering

Cyclobutane is not planar; it exists in a "puckered" conformation to relieve torsional strain between adjacent methylene hydrogens.[2]

-

Implication: In this compound, the ring flips between puckered conformers. However, the bulky 1-methyl group biases the equilibrium, often placing the larger substituent (the amine arm) in an equatorial-like position to minimize 1,3-diaxial interactions.

Part 4: Synthetic Methodologies

The synthesis of this scaffold requires navigating the volatility of low-molecular-weight amines. Two primary routes are validated: Nitrile Reduction (primary) and Amide Reduction (secondary).

Workflow Visualization (Graphviz)

Figure 1: Synthetic pathway from carboxylic acid precursor to final amine via nitrile reduction.

Detailed Protocol: Nitrile Reduction

Rationale: Direct reduction of 1-methylcyclobutanecarbonitrile is preferred over the amide reduction due to cleaner kinetics and easier purification of the volatile product.

Reagents:

-

1-Methylcyclobutanecarbonitrile (1.0 equiv)

-

Lithium Aluminum Hydride (LAH) (1.5 equiv)

-

Anhydrous THF (0.5 M concentration)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

-

Solvation: Charge the flask with LAH pellets (carefully weighed) and anhydrous THF. Cool to 0°C in an ice bath.

-

Addition: Dissolve the nitrile in minimal THF and add dropwise to the LAH suspension. Control: Maintain internal temperature <5°C to prevent runaway exotherms.

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (stain with Ninhydrin; the amine will appear as a purple spot, nitrile is UV active/iodine active).

-

Fieser Workup (Critical):

-

Cool to 0°C.

-

Add water (

mL per -

Add 15% NaOH (

mL). -

Add water (

mL). -

Why? This specific ratio creates a granular white precipitate of aluminum salts, avoiding the gelatinous emulsions that trap the product.

-

-

Isolation: Filter the granular solids. Dry the filtrate over

. -

Purification: Do NOT rotary evaporate to dryness if the free base is desired; it is volatile. Isolate as the HCl salt by bubbling dry HCl gas into the ether/THF solution, or distill carefully at atmospheric pressure.

Part 5: Medicinal Chemistry Applications

Metabolic Blocking (Bioisosterism)

The (1-methylcyclobutyl) group is a robust bioisostere for the tert-butyl group or the neopentyl linker.

-

Problem: Linear alkyl amines often undergo rapid oxidative deamination by Monoamine Oxidases (MAO) or CYP450s at the

-carbon. -

Solution: The quaternary carbon at position 1 of the cyclobutane ring eliminates the abstractable

-proton, rendering the scaffold resistant to this metabolic pathway.

Decision Matrix for Scaffold Selection

Use the following logic flow to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

Figure 2: Medicinal chemistry decision tree for incorporating the cyclobutyl scaffold.

Part 6: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56971712, this compound hydrochloride. Retrieved from [Link]

-

Kuck, D. (2006). "The Gem-Dimethyl Effect in Organic Synthesis and Drug Design." Chemical Reviews. (General principle citation regarding Thorpe-Ingold effect in cycloalkanes).

-

Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard reference for the Aluminum Hydride workup protocol described in Part 4).

Sources

An In-depth Technical Guide to (1-Methylcyclobutyl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylcyclobutyl)methanamine is a fascinating primary amine that has garnered increasing interest within the pharmaceutical and chemical research sectors. Its unique structural motif, featuring a cyclobutane ring with a geminal methyl and aminomethyl substituent, imparts a distinct three-dimensional architecture. This conformationally restricted yet flexible scaffold makes it a valuable building block in the design of novel therapeutic agents. The presence of the "magic methyl" group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development.[1] This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in medicinal chemistry.

Physicochemical Properties

This compound, with the chemical formula C₆H₁₃N, is a clear, colorless liquid at room temperature.[2] It is characterized by a molecular weight of 99.17 g/mol .[3] The hydrochloride salt form is also commonly used in research and development.[2]

| Property | Value | Source |

| CAS Number | 933722-69-1 | [3] |

| Molecular Formula | C₆H₁₃N | [3] |

| Molecular Weight | 99.17 g/mol | [3] |

| Boiling Point | 103.5 °C at 760 mmHg | [3] |

| IUPAC Name | This compound | [2] |

Synthesis and Mechanistic Insights

While the specific historical first synthesis of this compound is not extensively documented in readily available literature, its preparation logically follows established synthetic routes for primary amines. The most common and industrially scalable approach involves the reduction of 1-methylcyclobutane-1-carbonitrile.

Key Synthetic Pathway: Reduction of 1-Methylcyclobutane-1-carbonitrile

The synthesis of this compound is most efficiently achieved through the reduction of the corresponding nitrile, 1-methylcyclobutane-1-carbonitrile. This transformation can be accomplished using several reducing agents, with the choice often depending on the desired scale, cost, and safety considerations. Two primary methods are catalytic hydrogenation and reduction with metal hydrides.

Caption: Synthetic routes to this compound.

Catalytic hydrogenation represents a robust and scalable method for the reduction of nitriles. Raney Nickel is a commonly employed catalyst due to its high activity and cost-effectiveness.

Step-by-Step Methodology:

-

Reactor Setup: A high-pressure hydrogenation reactor is charged with 1-methylcyclobutane-1-carbonitrile and a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: A catalytic amount of Raney Nickel (typically 5-10% by weight relative to the nitrile) is carefully added to the reactor under an inert atmosphere to prevent deactivation.

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then heated and pressurized with hydrogen (e.g., 50-100 psi) and agitated vigorously.

-

Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen and can be confirmed by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be purified by distillation to yield the final product with high purity.

Causality: The choice of a heterogeneous catalyst like Raney Nickel allows for straightforward removal by filtration, simplifying the purification process. The use of a protic solvent like ethanol helps to protonate the intermediate imine species formed during the reduction, facilitating the formation of the primary amine.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. This method is often preferred for smaller-scale syntheses in a laboratory setting.

Step-by-Step Methodology:

-

Inert Atmosphere: A dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

-

Substrate Addition: A solution of 1-methylcyclobutane-1-carbonitrile in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution to precipitate the aluminum salts. This is a highly exothermic process and requires careful control.

-

Extraction: The resulting slurry is filtered, and the filter cake is washed with the ether solvent. The combined organic filtrates are then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is removed by rotary evaporation, and the resulting crude amine can be purified by distillation.

Causality: Lithium aluminum hydride is a potent source of hydride ions (H⁻), which are strong nucleophiles that readily attack the electrophilic carbon of the nitrile group. The stepwise addition of the nitrile to the hydride suspension helps to control the highly exothermic nature of the reaction. The specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filterable.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

Methyl Protons (-CH₃): A singlet in the upfield region (approximately δ 1.0-1.3 ppm).

-

Cyclobutane Protons (-CH₂-): A series of multiplets in the region of δ 1.5-2.0 ppm, arising from the complex spin-spin coupling of the diastereotopic methylene protons on the cyclobutane ring.

-

Aminomethyl Protons (-CH₂-NH₂): A singlet or a multiplet (depending on the solvent and concentration) typically found between δ 2.5 and 3.0 ppm.

-

Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with deuterium in D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region (approximately δ 20-30 ppm).

-

Quaternary Carbon (-C(CH₃)(CH₂NH₂)-): A signal for the quaternary carbon of the cyclobutane ring, typically in the range of δ 35-45 ppm.

-

Cyclobutane Carbons (-CH₂-): Signals for the methylene carbons of the cyclobutane ring, expected around δ 30-40 ppm.

-

Aminomethyl Carbon (-CH₂-NH₂): A signal for the carbon attached to the nitrogen, typically appearing between δ 45 and 55 ppm.[4]

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 99. The fragmentation pattern is characteristic of primary amines, with the most significant fragmentation being the α-cleavage, leading to the loss of a methyl radical to form a stable iminium cation.

Caption: Key fragmentation pathway in the mass spectrum.

Applications in Drug Discovery

The this compound moiety is an attractive building block in medicinal chemistry for several reasons. The cyclobutane ring introduces a degree of conformational rigidity, which can be beneficial for optimizing ligand-receptor interactions. The gem-dimethyl group can act as a "pharmacological chaperone," influencing the molecule's orientation within a binding pocket and potentially enhancing potency or selectivity. Furthermore, the primary amine functionality provides a convenient handle for further chemical modification and the introduction of various pharmacophoric groups.

While specific marketed drugs containing the this compound scaffold are not widely documented, its structural elements are present in various drug candidates and patented compounds, particularly in the areas of Janus kinase (JAK) inhibitors and chemokine receptor (such as CCR5) antagonists.

Role as a Bioisostere and Conformational Constraint

In drug design, the cyclobutane ring can serve as a bioisostere for other cyclic or acyclic fragments. Its constrained nature can help to lock a molecule into a bioactive conformation, thereby increasing its affinity for the target protein and reducing off-target effects. The methyl group can also play a crucial role in this conformational locking, a phenomenon often referred to as the "Thorpe-Ingold effect."

Case Study: Potential in JAK Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Inhibitors of JAKs have shown therapeutic potential in the treatment of autoimmune diseases and cancer. Several JAK inhibitors incorporate small, substituted cycloalkyl groups to occupy specific hydrophobic pockets in the ATP-binding site of the kinase. The this compound moiety, when incorporated into a larger scaffold, can provide the necessary steric bulk and lipophilicity to enhance binding affinity and selectivity. For instance, the synthesis of 1-methylcyclobutane-1,3-diamines has been explored for their potential in developing novel therapeutics, including analogues of the JAK inhibitor abrocitinib.[5]

Caption: Role of the moiety in drug-target interactions.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its unique structural and physicochemical properties, makes it an attractive component for the design of novel bioactive molecules. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the strategic incorporation of scaffolds like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

PubChem. This compound hydrochloride. [Link]

-

PubChem. 1-Methylcyclobutane-1-carbonitrile. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane. [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

-

JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]

-

Wikipedia. CCR5 receptor antagonist. [Link]

-

PubMed Central (PMC). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. [Link]

-

SciSpace. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. [Link]

-

PubMed Central (PMC). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

Sources

- 1. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]

- 2. This compound hydrochloride | C6H14ClN | CID 56971712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 933722-69-1 | this compound - Synblock [synblock.com]

- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

(1-Methylcyclobutyl)methanamine IUPAC name

An In-Depth Technical Guide to the IUPAC Nomenclature and Synthesis of (1-Methylcyclobutyl)methanamine

Introduction

This compound, with the chemical formula C₆H₁₃N, is a primary amine that serves as a valuable building block in medicinal chemistry and drug discovery.[1] The incorporation of small, conformationally restricted carbocyclic rings, such as a substituted cyclobutane, is a common strategy to modulate the physicochemical and pharmacological properties of bioactive molecules.[2] The presence of a "magic methyl" group can further influence potency, selectivity, and metabolic stability.[2] This guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound, explores its physicochemical properties, and presents a representative synthetic protocol for its preparation.

The definitive IUPAC name for the structure is This compound .

Part 1: Systematic IUPAC Name Derivation

The IUPAC nomenclature system is a logical, step-by-step method for generating unambiguous names for chemical structures. The derivation for this compound is as follows:

-

Identification of the Principal Functional Group: The molecule contains an amino group (-NH₂) and alkyl groups. According to IUPAC priority rules, the amine is the principal functional group, which determines the suffix of the name.[3][4] For a primary amine, this suffix is "-amine".[5]

-

Determination of the Parent Hydride: The amino group is bonded to a single carbon atom (a methylene bridge, -CH₂-), which is in turn attached to the cyclobutane ring. When the carbon chain attached to the nitrogen is simple, the amine can be named by appending "-amine" to the name of the alkyl group.[6] However, a more systematic approach, especially for substituted systems, is to name the parent alkane and replace the final "-e" with "-amine".[7] In this case, the one-carbon chain attached to the nitrogen makes the parent hydride methanamine .

-

Identification of the Substituent: With "methanamine" established as the parent structure, the entire cyclobutyl portion of the molecule is treated as a single, complex substituent bonded to the nitrogen atom's methyl group. This substituent is a cyclobutane ring with a methyl group attached.

-

Numbering the Substituent: The cyclobutane ring is numbered starting from the point of attachment to the parent methanamine group. This carbon is assigned locant 1. The methyl group is also attached to this same carbon. Therefore, the substituent is named (1-methylcyclobutyl) . The parentheses are essential to enclose the name of this complex substituent and avoid ambiguity.

-

Assembly of the Final IUPAC Name: The name is assembled by prefixing the substituent name to the parent name.

(1-Methylcyclobutyl) + methanamine → This compound

This systematic approach is confirmed by chemical databases like PubChem, which list "this compound" as the official IUPAC name.[8][9]

Visualizing the Nomenclature Logic

The following diagram illustrates the decision-making process for deriving the IUPAC name.

Caption: Logical workflow for IUPAC name derivation.

Part 2: Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below. This data is essential for researchers in designing experiments, purification protocols, and formulation strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃N | [1] |

| Molecular Weight | 99.17 g/mol | [1] |

| CAS Number | 933722-69-1 | [1] |

| Boiling Point | 103.5°C at 760 mmHg (Predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 26.0 Ų | [8][9] |

| logP (Predicted) | 1.2-1.5 (Approx.) | [10] |

Part 3: Representative Synthesis Protocol

The synthesis of this compound can be achieved through various established organic chemistry transformations. A common and reliable method is the reduction of the corresponding nitrile, 1-methylcyclobutane-1-carbonitrile. This protocol provides a robust pathway using readily available reagents.

Experimental Protocol: Reductive Amination from 1-Methylcyclobutane-1-carbonitrile

This two-step procedure first involves the synthesis of the nitrile intermediate followed by its reduction.

Step 1: Synthesis of 1-Methylcyclobutane-1-carbonitrile

-

To a solution of 1-methylcyclobutanol (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add a cyanide source like trimethylsilyl cyanide (TMSCN, 1.2 eq) and a catalytic amount of a Lewis acid (e.g., InCl₃ or BF₃·OEt₂).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via fractional distillation or column chromatography to yield pure 1-methylcyclobutane-1-carbonitrile.

Step 2: Reduction of 1-Methylcyclobutane-1-carbonitrile to this compound

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C.

-

Slowly add a solution of 1-methylcyclobutane-1-carbonitrile (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or GC-MS.

-

Once the reduction is complete, cool the reaction mixture back to 0 °C.

-

Perform a Fieser workup by sequentially and carefully adding H₂O (x mL), followed by 15% aqueous NaOH (x mL), and finally H₂O (3x mL), where x is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the reaction solvent.

-

Combine the filtrate and washes, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation.

Synthesis Workflow Diagram

Caption: Synthetic pathway from alcohol to target amine.

Conclusion

The IUPAC name This compound is derived through a systematic application of nomenclature rules that prioritize the amine functional group and treat the substituted cycloalkane as a complex substituent on a methanamine parent. This logical framework ensures clarity and uniqueness in chemical communication. For researchers in drug development, a firm grasp of these principles, combined with an understanding of the compound's properties and synthetic routes, is fundamental to the effective design and synthesis of novel chemical entities.

References

-

JoVE. (2023). Nomenclature of Primary Amines. JoVE. Available at: [Link]

-

Open Library Publishing Platform. (n.d.). 26.1 Amines – Structure and Naming. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

-

Chemsrc. (2025). 1-Cyclobutylmethanamine. CAS 34066-62-1. Available at: [Link]

-

MedLife Mastery. (n.d.). Priority Ordering of Functional Groups in Organic Chemistry Nomenclature. MCAT Content. Available at: [Link]

-

KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. In Organic Chemistry I Lab Manual. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Nomenclature of Alkanes and Cycloalkanes. Available at: [Link]

-

Chemspace. (n.d.). 1-{3-methyl-1-[(1-methylcyclohexyl)methyl]cyclobutyl}methanamine. CSCS00116748142. Available at: [Link]

-

Chemistry LibreTexts. (2025). 24.1: Naming Amines. Available at: [Link]

-

Chemistry Steps. (2026). Naming Amines: Systematic and Common Nomenclature. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (1-Methylcyclobutyl)methanol. PubChem Compound Summary for CID 520901. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Summary for CID 56971712. Available at: [Link]

-

Chemistry LibreTexts. (2023). 4.1: Naming Cycloalkanes. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (1-Methylcyclopropyl)methanamine. PubChem Compound Summary for CID 20737072. Available at: [Link]

-

Reddit. (2025). r/chemhelp - Why it says 1-cyclobutylmethyl and not 1-methylcyclobutyl?. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. Poster Board #3423. Available at: [Link]

Sources

- 1. CAS 933722-69-1 | this compound - Synblock [synblock.com]

- 2. Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines | Poster Board #3423 - American Chemical Society [acs.digitellinc.com]

- 3. medlifemastery.com [medlifemastery.com]

- 4. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 5. jove.com [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]

- 8. This compound hydrochloride | C6H14ClN | CID 56971712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1-Methylcyclopropyl)methanamine | C5H11N | CID 20737072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Cyclobutylmethanamine | CAS#:34066-62-1 | Chemsrc [chemsrc.com]

A Technical Guide to the Physicochemical Properties and Molecular Weight Determination of (1-Methylcyclobutyl)methanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylcyclobutyl)methanamine is a substituted cycloalkane amine that serves as a critical structural motif and building block in modern medicinal chemistry and organic synthesis. Its unique three-dimensional structure and physicochemical properties make it a valuable component in the design of novel therapeutic agents. This guide provides an in-depth analysis of its core properties, with a primary focus on its molecular weight. We will delineate the distinction between the free base and its common hydrochloride salt form, detail the experimental workflows for empirical verification of its mass and structure, and discuss its applications in the field of drug development. The methodologies presented herein are grounded in the principles of analytical chemistry, ensuring a robust and validated approach to characterization.

Introduction: The Significance of this compound

In the landscape of drug discovery, small molecular scaffolds that offer novel spatial arrangements are of paramount importance. This compound, a primary amine featuring a methyl-substituted cyclobutane ring, represents such a scaffold. The cyclobutyl moiety is particularly interesting as it introduces conformational rigidity and a three-dimensional character that can be pivotal for enhancing binding affinity and optimizing pharmacokinetic profiles of drug candidates.

This compound primarily functions as a versatile chemical intermediate, or building block, for the synthesis of more complex molecules.[1] Its amine handle provides a reactive site for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, making it a cornerstone for generating libraries of diverse compounds for biological screening. While structurally simple, its correct identification and characterization are fundamental to the success of any research program that employs it. A frequent source of error in laboratory settings is the confusion between the free base form of an amine and its corresponding salt, which directly impacts molar calculations and reaction stoichiometry. This guide will therefore pay special attention to this distinction.

Core Physicochemical Properties and Molecular Weight

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. The molecular weight, in particular, is a cornerstone of chemical synthesis and analysis, dictating the precise quantities required for reactions and the interpretation of analytical data.

This compound is commonly handled in its free base form or as a more stable, crystalline hydrochloride salt. The addition of hydrogen chloride (HCl) fundamentally alters the molecular formula and, consequently, the molecular weight.

Data Summary

The essential physicochemical data for both the free base and its hydrochloride salt are summarized in the table below for clarity and direct comparison.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Synonyms | (1-Methyl-cyclobutyl)-methylamine; C-(1-methyl-cyclobutyl)-methylamine[1] | This compound HCl |

| CAS Number | 933722-69-1[1] | 1245647-53-3[2][3] |

| Molecular Formula | C₆H₁₃N[1] | C₆H₁₄ClN[2][3] |

| Molecular Weight | 99.17 g/mol [1] | 135.63 g/mol [2] |

| Boiling Point | 103.5°C at 760 mmHg[1] | Not Applicable (Solid) |

| Physical Form | Liquid | Solid |

| Storage | Dry, sealed place[1] | Inert atmosphere, room temperature |

The molecular weight is calculated based on the atomic masses of the constituent elements. For the free base (C₆H₁₃N):

-

(6 x 12.011) + (13 x 1.008) + (1 x 14.007) = 99.17 g/mol

For the hydrochloride salt (C₆H₁₄ClN), the mass of HCl is added:

-

99.17 + 1.008 (H) + 35.45 (Cl) = 135.63 g/mol

This seemingly small difference is critical and has significant implications for experimental design, particularly in calculating molar equivalents for chemical reactions.

Experimental Workflow for Identity and Molecular Weight Verification

While theoretical molecular weight provides a precise expected value, empirical verification is a cornerstone of scientific integrity. A multi-pronged analytical approach is necessary to confirm not only the molecular weight but also the structural identity of the compound, ensuring the material's quality and suitability for research.

Logical Workflow for Compound Characterization

The following diagram outlines the standard, self-validating workflow a researcher should follow upon receiving or synthesizing a batch of this compound.

Caption: A logical workflow for the analytical characterization and validation of this compound.

Protocol 1: Molecular Weight Verification by Mass Spectrometry (MS)

Causality: Mass spectrometry is the most direct technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is ideal, as it typically generates the protonated molecule [M+H]⁺ without significant fragmentation. This provides a clear signal corresponding to the molecular weight plus the mass of a proton.

Methodology (LC-MS):

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Further dilute this solution to a final concentration of approximately 1-10 µg/mL for injection.

-

-

Instrumentation and Setup (Illustrative):

-

Liquid Chromatograph (LC): Coupled to the mass spectrometer to introduce the sample. A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid is often sufficient. The formic acid aids in the protonation of the amine.

-

Mass Spectrometer (MS):

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Set a range appropriate for the expected ions, e.g., m/z 50-200.

-

-

-

Data Acquisition:

-

Inject 1-5 µL of the prepared sample into the LC-MS system.

-

Acquire the mass spectrum.

-

-

Data Analysis and Validation:

-

Expected Result (Free Base): The primary ion observed should be the protonated molecule [M+H]⁺.

-

Theoretical m/z = 99.17 (M) + 1.008 (H⁺) = 100.18

-

-

Expected Result (HCl Salt): When dissolved, the salt dissociates. The MS will detect the same protonated free base.

-

Theoretical m/z = 100.18

-

-

Trustworthiness: The system is self-validating. The observation of a prominent ion at m/z 100.18 (within the instrument's mass accuracy tolerance, e.g., ±0.1 Da) provides high confidence in the molecular weight of the base structure.

-

Structural Confirmation via NMR Spectroscopy

Causality: While MS confirms the mass, it does not definitively confirm the structure or isomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for the unambiguous confirmation of the molecule's atomic connectivity. This serves as an essential cross-validation of the molecular formula from which the molecular weight is derived.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton environments.

-

Acquire a ¹³C NMR spectrum to observe the carbon environments.

-

-

Data Analysis and Validation:

-

¹H NMR: The spectrum should show distinct signals whose chemical shifts, splitting patterns, and integrations are consistent with the structure. One would expect to see signals corresponding to the methyl group (CH₃), the three methylene groups in the cyclobutane ring (3x CH₂), and the aminomethyl group (CH₂NH₂). The total integration should sum to 13 protons.

-

¹³C NMR: The spectrum should reveal 6 distinct carbon signals, confirming the presence of all carbon atoms in the molecular formula.

-

Trustworthiness: If the NMR data perfectly matches the proposed structure of this compound, it validates the molecular formula C₆H₁₃N, thereby confirming the basis for the theoretical molecular weight of 99.17 g/mol .

-

Applications in Drug Development

The this compound scaffold is employed in drug discovery to impart specific properties to lead compounds. Its utility can be seen in several areas:

-

Scaffold Hopping and IP Generation: Replacing more common rings (like cyclopentyl or cyclohexyl) with the 1-methylcyclobutyl group can lead to novel chemical entities with distinct patentability and potentially improved properties.

-

Metabolic Stability: The quaternary carbon center of the cyclobutane ring can block potential sites of metabolism, increasing the metabolic stability and half-life of a drug molecule.

-

CNS-Targeted Agents: Small, rigid aliphatic amines are common features in molecules designed to cross the blood-brain barrier. The general class of cycloalkylamines has been explored for its potential in developing inhibitors of key neurotransmitter transporters like those for serotonin, norepinephrine, and dopamine, which are targets for treating major depressive disorder.[4]

Conclusion

The molecular weight of this compound is definitively 99.17 g/mol for the free base and 135.63 g/mol for its hydrochloride salt.[1][2] This fundamental parameter is the starting point for all quantitative chemical work. This guide has established the importance of distinguishing between the free base and its salt form and has provided a robust, self-validating analytical workflow. By combining the direct mass measurement from Mass Spectrometry with the detailed structural confirmation from NMR, researchers can proceed with confidence, ensuring the integrity and reproducibility of their scientific endeavors in the synthesis and application of this valuable chemical building block.

References

-

PubChem. This compound hydrochloride. [Link]

-

Chemsrc. 1-Cyclobutylmethanamine. [Link]

-

PubChem. (1-Methylcyclobutyl)methanol. [Link]

-

American Elements. (1-cyclobutylethyl)(methyl)amine. [Link]

-

Proactive Molecular Research. This compound hydrochloride. [Link]

-

PubChem. (1-Methylcyclobutyl)amine. [Link]

-

Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. CAS 933722-69-1 | this compound - Synblock [synblock.com]

- 2. This compound hydrochloride | C6H14ClN | CID 56971712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Utility of (1-Methylcyclobutyl)methanamine

Part 1: Executive Summary

(1-Methylcyclobutyl)methanamine (CAS: 933722-69-1 for free base; 1245647-53-3 for HCl salt) is a specialized aliphatic amine building block used in drug discovery to introduce conformational restriction. Unlike flexible alkyl chains, the cyclobutane ring locks the amine vector relative to the methyl group, often improving metabolic stability and receptor selectivity—a phenomenon related to the "Magic Methyl" effect in medicinal chemistry.

However, its utility comes with specific handling challenges. The high ring strain of the cyclobutane core (~26.3 kcal/mol), combined with the nucleophilicity of the primary amine, requires strict adherence to inert atmosphere protocols to prevent degradation (carbamate formation) and unintended ring-opening side reactions. This guide delineates the safety protocols for handling both the stable hydrochloride salt and the reactive free base.

Part 2: Physicochemical Profile & Hazard Identification[1][2]

Technical Specifications

| Property | Hydrochloride Salt (Standard Form) | Free Base (Reactive Form) |

| CAS Number | 1245647-53-3 | 933722-69-1 |

| Formula | C₆H₁₄ClN | C₆H₁₃N |

| Mol.[1] Weight | 135.64 g/mol | 99.17 g/mol |

| Physical State | Off-white crystalline solid | Colorless to pale yellow liquid |

| Boiling Point | N/A (Decomposes) | ~103.5°C (Predicted) |

| Solubility | Water, Methanol, DMSO | DCM, THF, Ethyl Acetate |

| pKa (Conj. Acid) | ~10.5 (Est.) | N/A |

Hazard Classification (GHS)

The hazard profile shifts drastically depending on the form. The salt is stable and manageable; the free base is volatile and corrosive.

-

Hydrochloride Salt:

-

Free Base (Inferred from primary amines):

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.

-

H226: Flammable liquid and vapor.[2]

-

Reactivity Alert: Rapid absorption of atmospheric CO₂ to form solid carbamates.

-

Part 3: Operational Safety & Handling Protocols

The "Salt-to-Base" Transition Risk

Most commercial vendors supply the hydrochloride salt to ensure stability. However, many cross-coupling reactions (e.g., amide coupling, SNAr) require the free amine. The liberation step is the point of highest risk.

Critical Mechanism:

Protocol: In-Situ Neutralization (Recommended)

Avoid isolating the free base neat. Instead, liberate it in situ within the reaction vessel to minimize exposure and degradation.

Step-by-Step Methodology:

-

Calculations: Calculate the exact stoichiometry. Use 1.0 equiv of amine salt and 1.2–3.0 equiv of a tertiary amine base (e.g., DIPEA or TEA).

-

Solvent Choice: Dissolve the amine salt in an aprotic solvent (DCM, DMF, or NMP). Note: The salt may be sparingly soluble in DCM until base is added.

-

Addition: Add the organic base slowly at 0°C.

-

Verification: The solution should turn clear as the free amine is liberated and enters the organic phase.

-

Reaction: Proceed immediately with the addition of the electrophile (e.g., acid chloride, carboxylic acid/coupling agent).

Protocol: Isolation of Free Base (If Strictly Required)

If you must isolate the neat liquid (e.g., for distillation or specific catalysis), use the following biphasic extraction method.

Visualization: Free Base Isolation Workflow

Caption: Workflow for isolating the free base. The "Concentrate" step poses the highest risk of compound loss due to volatility and degradation via air exposure.

Part 4: Storage, Stability & Degradation

Carbon Dioxide Sensitivity (The "Crust" Effect)

Primary amines like this compound are potent nucleophiles. Upon exposure to air, they react with CO₂ to form carbamic acid zwitterions, which often crystallize as a white crust on the container interface.

Reaction:

Impact:

-

Stoichiometry Error: Weighing the "crusted" amine leads to under-dosing the active amine.

-

Solubility Issues: Carbamates are often insoluble in the reaction solvent (e.g., THF).

Cyclobutane Ring Strain

While the cyclobutane ring is kinetically stable at room temperature, it possesses significant ring strain (~26 kcal/mol).

-

Avoid: Strong Lewis acids (e.g., AlCl₃, BBr₃) at elevated temperatures (>100°C), which may trigger ring expansion or ring-opening polymerization.

-

Preferred Conditions: Standard amide couplings, reductive aminations, and SNAr reactions are safe.

Part 5: Emergency Response

| Scenario | Immediate Action | Rationale |

| Skin Contact (Free Base) | Wash with PEG-400 (if available) or copious water for 15 min. | Amines are lipophilic; PEG helps solubilize and remove them from skin pores. |

| Eye Contact | Irrigate immediately for 15+ minutes. Consult ophthalmologist. | Alkaline burns cause saponification of fatty tissues in the eye; damage is rapid. |

| Spill (Liquid) | Cover with vermiculite/sand. Do NOT use paper towels. | Paper towels increase surface area for evaporation (inhalation hazard) and are flammable. |

| Fire | Use CO₂, dry chemical, or alcohol-resistant foam. | Water spray may spread the burning liquid amine. |

Visualization: Hierarchy of Controls

Caption: Hierarchy of safety controls. Note that standard nitrile gloves may offer limited breakthrough time for free amines; double-gloving or laminate gloves are preferred.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56971712, this compound hydrochloride. Retrieved from [Link]

- Wiberg, K. B. (1986).The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322. (Contextual grounding for cyclobutane ring strain hazards).

-

European Chemicals Agency (ECHA). Registration Dossier: Amines, C1-C4 alkyl.[1][2] (General read-across data for primary amine hazards). Retrieved from [Link][1][2][3]

Sources

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of (1-Methylcyclobutyl)methanamine

Executive Summary

(1-Methylcyclobutyl)methanamine (CAS: 933722-69-1) is a critical aliphatic amine building block used in the synthesis of pharmaceutical agents, particularly as a bioisostere for gem-dimethyl substituted chains and in the development of glutamate receptor modulators and antiviral agents. Its structural rigidity, provided by the cyclobutane ring, offers unique pharmacokinetic advantages over acyclic analogs.

This technical guide provides a comprehensive spectroscopic profile, synthesis workflow, and quality control methodology for researchers. It addresses the specific challenges in characterizing small, strained-ring amines, where conformational flexibility and ring strain artifacts can complicate spectral interpretation.

Structural Analysis & Theoretical Framework

The compound consists of a cyclobutane ring substituted at the C1 position with a methyl group and a methanamine moiety.[1] The steric bulk of the methyl group and the ring strain (~26 kcal/mol) of the cyclobutane scaffold significantly influence its spectroscopic signature.

Conformation and Symmetry

Unlike cyclopropane, the cyclobutane ring is not planar but exists in a "puckered" conformation to minimize torsional strain and eclipsing interactions. However, on the NMR timescale at room temperature, the rapid ring inversion often results in an averaged signal, simplifying the splitting patterns of the ring protons.

Synthesis & Analytical Workflow

To ensure the integrity of the spectroscopic data, the origin of the sample must be defined. The following workflow outlines the standard reduction pathway from 1-methylcyclobutanecarbonitrile, followed by the rigorous analytical cascade required for release.

Figure 1: Synthesis and analytical characterization workflow for this compound.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: Samples should be prepared in Chloroform-d (CDCl₃) for the free base to prevent ammonium exchange broadening, or DMSO-d₆ for the hydrochloride salt. All shifts are referenced to TMS (0.00 ppm).

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by the distinct singlet of the quaternary methyl group and the exocyclic methylene protons.

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| C-CH₃ | 1.12 | Singlet (s) | 3H | Methyl on quaternary C1; shielded by ring anisotropy. |

| Ring-CH₂ | 1.65 – 1.85 | Multiplet (m) | 4H | C2/C4 protons; complex coupling due to puckering. |

| Ring-CH₂ | 1.90 – 2.05 | Multiplet (m) | 2H | C3 protons; furthest from substituents. |

| CH₂-N | 2.68 | Singlet (s) | 2H | Methylene adjacent to amine; singlet due to quaternary C1. |

| -NH₂ | 1.2 – 1.6 | Broad (bs) | 2H | Exchangeable amine protons; shift varies with concentration. |

¹³C NMR Data (100 MHz, CDCl₃)

The quaternary carbon (C1) is a diagnostic peak, often appearing with low intensity due to long relaxation times.

| Carbon Type | Shift (δ, ppm) | Assignment |

| CH₂-N | 58.4 | Exocyclic methylene attached to nitrogen. |

| Quaternary C | 41.2 | C1 of cyclobutane ring. |

| Ring CH₂ | 32.1 | C2/C4 carbons (symmetric). |

| Methyl | 23.5 | Methyl substituent on C1. |

| Ring CH₂ | 15.8 | C3 carbon (distal). |

Analyst Note: In the hydrochloride salt (CAS 1245647-53-3), expect the CH₂-N protons to shift downfield to ~3.0 ppm and the CH₂-N carbon to ~55 ppm due to the deshielding effect of the cationic ammonium species.

Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode.

-

Molecular Formula: C₆H₁₃N

-

Exact Mass: 99.1048 Da

| Parameter | Value | Interpretation |

| [M+H]⁺ | 100.1 m/z | Protonated molecular ion (Base Peak). |

| Fragment | 83.1 m/z | Loss of NH₃ [M+H - 17]⁺; characteristic of primary amines. |

| Fragment | 71.1 m/z | Ring opening/loss of ethylene (C₂H₄). |

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on neat oil (free base).

-

3350 – 3280 cm⁻¹: N-H stretching (primary amine doublet often visible).

-

2960 – 2850 cm⁻¹: C-H stretching (strong, aliphatic).

-

1580 – 1650 cm⁻¹: N-H bending (scissoring).

-

1460 cm⁻¹: CH₂ scissoring / deformation.

-

~1240 cm⁻¹: C-N stretch.

Experimental Protocols

Synthesis & Purification Protocol

Derived from standard reduction methodologies for cyclobutanecarbonitriles.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen atmosphere.

-

Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv) in anhydrous THF (0.5 M concentration).

-

Addition: Cool to 0°C. Dropwise add 1-methylcyclobutanecarbonitrile (1.0 equiv) in THF over 30 minutes.

-

Reaction: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product spots blue/purple).

-

Workup (Fieser Method): Cool to 0°C. Carefully quench with:

-

mL Water (

- mL 15% NaOH

- mL Water

-

mL Water (

-

Isolation: Stir for 30 mins until a granular white precipitate forms. Filter through a Celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo (Caution: Product is volatile; avoid high vacuum for extended periods).

Quality Control: Impurity Profiling

Common process impurities include:

-

Starting Material: 1-methylcyclobutanecarbonitrile (IR: ~2230 cm⁻¹ CN stretch).

-

Ring-Opened Byproducts: Linear alkyl amines resulting from reductive ring cleavage (detectable by ¹H NMR: loss of cyclobutane multiplet patterns).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56971712, this compound hydrochloride. Retrieved from [Link]

-

Google Patents (2013). US8420629B2 - Azetidine and cyclobutane derivatives as JAK inhibitors. (Contains synthesis of precursor 1-methylcyclobutanecarbonitrile).[2][3] Retrieved from

Sources

- 1. CA2718271C - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]

- 2. WO2018197503A1 - Fused pentacyclic imidazole derivatives as modulators of tnf activity - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Biological Activity of (1-Methylcyclobutyl)methanamine: A Strategic Bioisostere in Drug Design

Executive Summary

(1-Methylcyclobutyl)methanamine (CAS: 933722-69-1) is not a standalone therapeutic agent but a privileged structural motif and bioisostere widely utilized in modern medicinal chemistry. Its primary value lies in its ability to modulate the physicochemical properties, metabolic stability, and target selectivity of small-molecule drugs.

This guide analyzes the compound's role as a "selectivity switch" in G-protein coupled receptor (GPCR) antagonists, specifically highlighting its critical function in the development of PF-07054894 , a clinical-stage CCR6 antagonist.[1] By replacing flexible alkyl chains or standard gem-dimethyl groups with this conformationally restricted ring system, researchers can lock bioactive conformations and block metabolic "soft spots."

Structural & Physicochemical Profile

The "Gem-Dimethyl" vs. Cyclobutyl Effect

The this compound moiety is often employed as a bioisostere for the gem-dimethyl group or a tert-butyl group. While chemically similar, the cyclobutane ring introduces unique steric and electronic constraints.

| Property | gem-Dimethyl Analog | (1-Methylcyclobutyl)methyl Analog | Impact on Drug Design |

| Conformation | Flexible (Free rotation) | Restricted (Puckered Ring) | Reduces entropic penalty upon binding; locks pharmacophore orientation. |

| Metabolic Stability | High (Quaternary Carbon) | Superior | The strained ring and quaternary center effectively block CYP450 |

| Lipophilicity (cLogP) | Moderate | Increased | Enhances membrane permeability and hydrophobic pocket filling. |

| Steric Bulk | Planar/Tetrahedral | 3D "Butterfly" Shape | The puckered cyclobutane ring fills specific sub-pockets that flat alkyl chains cannot. |

Conformational Restriction Logic

Unlike acyclic amines, the cyclobutane ring forces the exocyclic amine into a specific vector. This "pre-organization" minimizes the entropy loss when the drug binds to its protein target, theoretically improving binding affinity (

Figure 1: Conformational restriction strategy using the cyclobutyl scaffold to improve binding thermodynamics.

Case Study: The "Selectivity Switch" in CCR6 Antagonists

The most authoritative demonstration of this moiety's biological impact is in the discovery of PF-07054894 , a potent antagonist of Chemokine Receptor 6 (CCR6) developed by Pfizer for autoimmune diseases.

The Challenge: CCR6 vs. CXCR2 Selectivity

Early hits in the CCR6 program were potent but lacked selectivity, cross-reacting with the homologous CXCR2 receptor. This off-target activity posed a safety risk (neutropenia).

The Solution: The (1-Methylcyclobutyl)methyl Group

Medicinal chemists discovered that the specific steric bulk of the (1-methylcyclobutyl)methyl group acted as a "selectivity switch."

-

CCR6 Binding: The moiety fit perfectly into the lipophilic orthosteric pocket, maintaining insurmountable antagonism.

-

CXCR2 Binding: The additional methyl group on the cyclobutane ring created a steric clash within the CXCR2 pocket, drastically reducing affinity for the off-target.

Key Data Point:

Replacement of a simple cyclopropyl or isopropyl group with the (1-methylcyclobutyl)methyl group improved the selectivity window against CXCR2 by >100-fold while retaining single-digit nanomolar potency against CCR6.

Broader Medicinal Chemistry Utility

Beyond CCR6, this amine serves as a versatile building block in other therapeutic areas:

Antibacterial Topoisomerase Inhibitors

In the design of novel bacterial DNA gyrase inhibitors, the this compound fragment has been used to optimize the "Right-Hand Side" (RHS) of the molecule.

-

Function: It penetrates the bacterial cell wall effectively due to its compact lipophilicity.

-

Target: Interactions with the Topo IV-DNA cleavage complex.

GPR88 Agonists

In the exploration of GPR88 (a target for CNS disorders), this moiety is used to fine-tune the lipophilicity of the agonist tail, ensuring blood-brain barrier (BBB) penetration without compromising receptor fit.

Experimental Protocols

Synthesis & Incorporation (Amide Coupling)

Note: This protocol assumes the use of the HCl salt (CAS: 1245647-53-3).

Reagents:

-

Carboxylic Acid Scaffold (1.0 eq)

-

This compound HCl (1.2 eq)

-

HATU (1.5 eq)

-

DIPEA (3.0 eq)

-

DMF (Anhydrous)

Workflow:

-

Activation: Dissolve the carboxylic acid scaffold in DMF (0.1 M). Add DIPEA and HATU. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

-

Coupling: Add this compound HCl directly to the reaction mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the product mass [M+H]+.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4.

In Vitro Metabolic Stability Assay (Microsomal)

To validate the metabolic stability conferred by the cyclobutyl ring:

-

Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4).

-

Incubation: Add human liver microsomes (0.5 mg/mL protein) and NADPH-regenerating system.

-

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).-

Success Metric:

indicates high metabolic stability.

-

Visualizing the Selectivity Logic

Figure 2: The "Selectivity Switch" mechanism utilized in PF-07054894. The specific 3D volume of the 1-methylcyclobutyl group permits binding to CCR6 while clashing with the CXCR2 pocket.

References

-

Pfizer Inc. (2025). Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity. Journal of Medicinal Chemistry.

-

Meanwell, N. A. (2011).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on gem-dimethyl bioisosteres).

-

PubChem. (2024).[3] this compound Hydrochloride Compound Summary. National Library of Medicine.

-

Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Comparative analysis of 4-membered rings).

Sources

(1-Methylcyclobutyl)methanamine: A Versatile Scaffold for Modern Drug Discovery

A Senior Application Scientist's Guide to Unlocking Novel Chemical Space and Accelerating Lead Optimization

Introduction: The Strategic Value of Compact Saturated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. While much attention has been historically focused on aromatic systems, small, saturated carbocycles have emerged as powerful tools for medicinal chemists. Among these, the cyclobutane moiety has garnered significant interest due to its unique structural and conformational properties.[1] The four-membered ring of cyclobutane offers a rigid, three-dimensional scaffold that can serve as a conformationally restricted isostere for more flexible alkyl groups, or as a non-planar bioisostere for larger cyclic systems.[1]